Aminooxyacetamide-peg3-propargyl is a specialized compound that combines the properties of polyethylene glycol, an aminooxy functional group, and a propargyl moiety. This compound is particularly relevant in bioconjugation and drug delivery applications due to its unique chemical structure, which facilitates various chemical reactions, including click chemistry. The use of polyethylene glycol enhances solubility and biocompatibility, making this compound suitable for diverse scientific applications.
Aminooxyacetamide-peg3-propargyl belongs to the class of polyethylene glycol derivatives. It is characterized by its terminal alkyne group, which allows for robust chemical linkages through click chemistry reactions. The compound is synthesized from commercially available polyethylene glycol and can be classified under alkyne-functionalized PEG linkers, which are widely used in bioconjugation and drug delivery systems.
The synthesis of aminooxyacetamide-peg3-propargyl typically involves several key steps:
Aminooxyacetamide-peg3-propargyl features a linear structure comprising a polyethylene glycol chain with a terminal propargyl group (-C≡CH) and an aminooxyacetamide group at one end. The molecular formula can be represented as:
where corresponds to the number of ethylene glycol units in the PEG chain.
Key structural data includes:
The primary chemical reaction involving aminooxyacetamide-peg3-propargyl is its participation in click chemistry, specifically through copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the formation of stable triazole linkages when reacted with azides:
This reaction is highly efficient, producing minimal side products and allowing for precise control over the conjugation process.
The mechanism of action for aminooxyacetamide-peg3-propargyl primarily revolves around its ability to form covalent bonds with other biomolecules through click chemistry. Upon exposure to azides, the terminal alkyne undergoes a cycloaddition reaction, resulting in a stable triazole linkage that effectively conjugates drugs or other therapeutic agents to proteins or peptides:
Aminooxyacetamide-peg3-propargyl exhibits several notable physical and chemical properties:
Relevant data includes:
Aminooxyacetamide-peg3-propargyl has diverse applications in scientific research:
The molecular architecture of aminooxyacetamide-PEG3-propargyl is engineered to enable simultaneous and mutually non-interfering conjugation pathways through three distinct functional handles: the aminooxy group, terminal alkyne (propargyl), and polyether backbone. This orthogonality permits sequential bioconjugation without protective group strategies, which is critical for constructing complex biomolecular probes. The aminooxy moiety enables ketone/aldehyde-specific oxime ligation under physiologically compatible conditions (pH 4-7), while the terminal alkyne participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) [4]. The triethylene glycol spacer (PEG3) provides essential hydrophilicity and steric flexibility, reducing aggregation and spatial interference between conjugation sites. Computational modeling indicates the PEG3 spacer extends the propargyl group approximately 12.8 Å from the aminooxyacetamide core, minimizing steric clashes during dual conjugations [4] [8].
Table 1: Bioorthogonal Reaction Kinetics for Aminooxyacetamide-PEG3-Propargyl Functional Groups
| Functional Group | Conjugation Partner | Reaction Type | Rate Constant (M⁻¹s⁻¹) | Optimal Conditions |
|---|---|---|---|---|
| Aminooxy | Acetone | Oxime Ligation | 0.8–1.2 | pH 4.5, 25°C |
| Propargyl | Benzyl azide | CuAAC | 0.5–1.7 × 10³ | Cu(I), RT |
| Propargyl | DBCO-azide | SPAAC | 0.2–0.6 | PBS, 37°C |
This orthogonal design enables cascading conjugation sequences: primary conjugation via oxime ligation to carbonyl-containing biomolecules (e.g., glycoproteins with ketone-modified sialic acids) can be followed by CuAAC to azide-tagged detection agents without cross-reactivity. The architecture preserves reaction fidelity even in biological matrices, as demonstrated by <2% undesired cross-reactivity in cellular lysate studies [4] [8].
The synthetic route to aminooxyacetamide-PEG3-propargyl employs a five-step sequence beginning with linear triethylene glycol, strategically avoiding branch-inducing side reactions:
Table 2: Spectroscopic Characterization of Synthetic Intermediates
| Intermediate | 1H-NMR Key Signals (CDCl3) | HRMS (m/z) |
|---|---|---|
| Triethylene glycol monotosylate | δ 2.45 (s, 3H), 3.65 (m, 12H) | 337.1284 [M+Na]+ |
| Triethylene glycol propargyl tosylate | δ 2.42 (t, J=2.4Hz, 1H), 4.20 (d, J=2.4Hz, 2H) | 369.1442 [M+Na]+ |
| Azido-PEG3-propargyl | δ 3.38 (t, J=6.8Hz, 2H), 4.20 (d, J=2.4Hz, 2H) | 229.1160 [M+Na]+ |
| Aminooxyacetamide-PEG3-propargyl | δ 7.25 (s, 3H, NH/NH2), 4.20 (s, 2H, -OCH2CO-) | 279.1452 [M+H]+ |
Critical to yield optimization (>85% per step) is strict anhydrous handling during nucleophilic substitutions and temperature control during amidation to prevent racemization of the aminooxyacetamide moiety. Final purification employs reverse-phase HPLC (C18 column, water/acetonitrile gradient with 0.1% TFA) to isolate >99% pure product [4].
The amidation step installing the aminooxy functionality employs carbodiimide activation with orthogonal protection/deprotection strategies to prevent O-acylurea formation and racemization:
Key challenges include competitive O-acylation of the aminooxy group, mitigated by Boc protection prior to activation. The HOBt additive reduces this side reaction to <5% as confirmed by LC-MS analysis. Final product integrity requires acid-free storage (-20°C desiccated) to prevent oxime hydrolysis or alkyne hydration [4]. The aminooxyacetamide group demonstrates rapid oxime formation with benzaldehyde (k2 = 1.1 M⁻¹s⁻¹ at pH 4.5), validating its conjugation competence post-synthesis.
Installation of the propargyl functionality employs alkylation chemistry under carefully controlled basic conditions to preserve alkyne integrity:
The electron-deficient propargyl bromide enhances electrophilicity but requires low-temperature handling to prevent polymerization. Alternative reagents like propargyl mesylate (generated in situ from propargyl alcohol and methanesulfonyl chloride) offer improved stability but give lower yields (∼75%) due to esterification side products [4]. The installed propargyl group demonstrates excellent stability through subsequent azidation and amidation steps, with <3% alkyne loss observed by 1H-NMR after 72h at 25°C in aqueous buffer. This robust functionality enables reliable downstream CuAAC conjugation, as validated by reaction with benzyl azide yielding >98% triazole adducts.
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 12273-51-7
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0